Product packaging for Boc-(S)-alpha-benzhydryl-proline(Cat. No.:CAS No. 1217668-66-0)

Boc-(S)-alpha-benzhydryl-proline

Cat. No.: B3223244
CAS No.: 1217668-66-0
M. Wt: 381.5 g/mol
InChI Key: RUBYLACKGJPIPO-QHCPKHFHSA-N
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Description

Significance of Alpha-Quaternary Amino Acid Derivatives

Alpha-quaternary amino acids (α,α-disubstituted amino acids) are non-proteinogenic amino acids that have found significant application in peptide and medicinal chemistry. researchgate.netrsc.org The replacement of the α-hydrogen atom with a second substituent, such as the benzhydryl group in the title compound, imparts significant conformational constraints on the molecule. merckmillipore.com

The incorporation of these rigid amino acid surrogates into peptide chains is a powerful strategy to create peptides with limited conformational freedom. nih.gov This rigidity can offer several advantages:

Enhanced Metabolic Stability: The quaternary center can prevent enzymatic degradation by proteases, increasing the in vivo half-life of peptide-based drugs. nih.gov

Improved Selectivity and Potency: By locking the peptide backbone into a specific conformation, it is possible to design molecules that bind more selectively and with higher affinity to their biological targets, such as receptors or enzymes. nih.gov

Induction of Specific Secondary Structures: The steric bulk of the α,α-disubstituted residue can force the peptide chain to adopt specific secondary structures, like helices or turns, which are crucial for biological activity. merckmillipore.com

The synthesis of α-quaternary amino acids is an active area of research, with methods ranging from the alkylation of amino acid derivatives to more complex catalytic asymmetric syntheses. nih.govrsc.org

Stereochemical Aspects of the Proline Scaffold

Proline is unique among the proteinogenic amino acids due to its cyclic secondary amine structure. merckmillipore.com This five-membered pyrrolidine (B122466) ring imparts exceptional conformational rigidity and plays a crucial role in defining the secondary structure of proteins and peptides, often acting as a "helix breaker" or inducing turns in the peptide chain. merckmillipore.comorganic-chemistry.org

When an additional substituent is introduced at the alpha-position, as in Boc-(S)-alpha-benzhydryl-proline, the conformational constraints are significantly amplified. The stereochemistry of the proline ring and its substituents is critical in asymmetric synthesis, where proline and its derivatives are widely used as organocatalysts. organic-chemistry.org The rigid framework allows for effective transfer of stereochemical information during a chemical reaction.

The stereoselective synthesis of α-quaternary prolines is a challenging but important endeavor. Research has shown that the diastereoselectivity of alkylation reactions on proline enolates can be highly dependent on the nature of the N-protecting group (e.g., Boc vs. Benzoyl) and the steric properties of other substituents on the ring. nih.gov

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues primarily focuses on their synthesis and application as building blocks for complex molecules and as catalysts.

Synthesis: The typical laboratory synthesis of this compound involves the N-protection of the parent amino acid, (S)-alpha-benzhydryl-proline. This is commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base. google.com The synthesis of the parent α-quaternary proline itself can be accomplished through various stereoselective methods, which are a subject of ongoing development. nih.gov

Reagent/MethodPurpose in SynthesisReference
Di-tert-butyl dicarbonate ((Boc)₂O)Introduction of the Boc protecting group onto the proline nitrogen. rsc.org
Triethylamine (B128534) (Et₃N)Base used to facilitate the Boc-protection reaction. rsc.org
Diastereoselective AlkylationMethod to introduce a second substituent at the α-carbon of a proline derivative. nih.govrsc.org
1,3-Dipolar CycloadditionCatalytic asymmetric method to construct the α-quaternary proline ring system. nih.gov
Intramolecular CyclizationStrategy to form the pyrrolidine ring with a quaternary center via C-C bond formation. nih.gov

Applications: The primary research application for this compound is as a specialized building block in peptide synthesis. The benzhydryl group, which combines the steric bulk and electronic properties of two phenyl groups, makes it a unique analogue of α-benzyl-proline. merckmillipore.com These types of constrained proline derivatives are used to create peptide mimetics, which are molecules that mimic the structure of natural peptides to achieve a desired biological effect. merckmillipore.com Furthermore, the broader class of α-quaternary proline derivatives is explored in the development of novel organocatalysts and as key components in pharmaceutically active compounds. nih.govorganic-chemistry.orgnih.govnih.gov

Compound ClassGeneral Research ApplicationReference
α-Quaternary ProlinesPeptide engineering, modulation of conformational constraints. nih.gov
Proline AnaloguesBuilding blocks for drug design, induction of specific peptide conformations. nih.govnih.gov
Boc-Protected Amino AcidsStandard intermediates in solid-phase and solution-phase peptide synthesis. chemimpex.comnih.gov
α-Benzyl-proline DerivativesUsed to synthesize potential beta-turn mimetics. merckmillipore.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO4 B3223244 Boc-(S)-alpha-benzhydryl-proline CAS No. 1217668-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-16-10-15-23(24,20(25)26)19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3,(H,25,26)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYLACKGJPIPO-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc S Alpha Benzhydryl Proline and Analogues

Strategies for Alpha-Substituted Proline Synthesis

A variety of synthetic strategies have been developed to introduce substituents at the α-carbon of the proline ring with high stereocontrol. These methods can be broadly categorized into the modification of a pre-existing proline scaffold or the construction of the pyrrolidine (B122466) ring through cyclization reactions.

Diastereoselective Alkylation Approaches

One of the most direct methods for the synthesis of α-substituted prolines is the alkylation of an enolate generated from an N-protected proline ester. This approach relies on the ability to control the stereochemistry of the newly formed quaternary carbon center.

The alkylation of enolates derived from N-protected proline esters is a powerful technique for creating α-substituted proline derivatives. psgcas.ac.in The process involves the deprotonation of the α-carbon using a strong base to form a planar enolate, which then reacts with an electrophile, such as an alkyl halide. The stereochemical outcome of this reaction is influenced by the geometry of the enolate and the direction of the electrophilic attack. The rigid conformation of the proline ring and the nature of the N-protecting group play crucial roles in directing the stereoselectivity of the alkylation. nih.gov

For instance, the enolate can be generated using lithium diisopropylamide (LDA) or other strong bases. psgcas.ac.in The subsequent reaction with an alkylating agent, like benzhydryl bromide in the case of Boc-(S)-alpha-benzhydryl-proline synthesis, introduces the desired substituent at the α-position. The stereochemistry is often controlled by the steric hindrance of the protecting group and the chelation of the lithium cation, which can block one face of the enolate, leading to a preferential attack from the less hindered face. psgcas.ac.innih.gov

The choice of the nitrogen protecting group and the alkylating reagent significantly impacts the stereoselectivity of the alkylation reaction. nih.govmdpi.com The protecting group can influence the conformation of the proline ring and the transition state of the alkylation, thereby directing the stereochemical outcome. acs.org

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in this context. nih.gov It has been observed that the Boc group, in combination with certain bases like lithium hexamethyldisilazide (LHMDS), can promote the formation of a specific enolate geometry. This is attributed to the interaction between the lithium ion and the oxygen atoms of both the enolate and the Boc group, which creates a rigid, chelated structure. nih.gov This rigid structure can lead to high diastereoselectivity in the subsequent alkylation.

The nature of the alkylating reagent is also a critical factor. The reactivity and steric bulk of the electrophile will affect the transition state energy and, consequently, the stereoselectivity of the reaction. For the synthesis of this compound, benzhydryl bromide or a similar electrophile would be used. The large steric demand of the benzhydryl group would likely favor attack from the less hindered face of the proline enolate.

Table 1: Influence of Protecting Groups and Reaction Conditions on Alkylation Stereoselectivity

N-Protecting GroupBaseAlkylating ReagentDiastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.)Reference
BocLHMDSAllylic Bromidesup to 81% e.e. nih.gov
AcetylLDAAlkyl HalidesVariable psgcas.ac.in
N-PMP-protected imineProline catalystAliphatic AldehydesHigh syn stereoselectivity libretexts.org

This table is illustrative and based on general findings in proline alkylation. Specific results for benzhydryl substitution may vary.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are optically active compounds that are temporarily attached to a substrate to control the stereochemical course of a reaction. numberanalytics.comyoutube.com In the synthesis of α-substituted prolines, a chiral auxiliary can be used to introduce the desired stereochemistry at the α-carbon.

Several chiral auxiliaries have been developed for asymmetric synthesis, including those derived from amino acids, camphor, and other natural products. numberanalytics.com For example, imidazolidinone auxiliaries, as developed by Seebach, and oxazolidinone auxiliaries, as developed by Evans, are widely used. psgcas.ac.innih.gov In this approach, the chiral auxiliary is attached to a glycine (B1666218) or other proline precursor. The resulting chiral substrate is then alkylated, with the auxiliary directing the stereoselective formation of the new stereocenter. After the alkylation, the auxiliary is cleaved to yield the desired α-substituted proline. psgcas.ac.in

For instance, a glycine enolate bearing a chiral auxiliary can be alkylated with a suitable electrophile. The steric and electronic properties of the auxiliary block one face of the enolate, forcing the alkylating agent to approach from the opposite side, thus leading to a high degree of stereocontrol. nih.gov

Cyclization Reactions for Pyrrolidine Ring Formation

An alternative to modifying a pre-existing proline ring is to construct the pyrrolidine ring itself through a cyclization reaction. This strategy allows for the introduction of the α-substituent at an earlier stage of the synthesis.

The formation of the pyrrolidine ring via intramolecular C-C bond formation is a versatile strategy for synthesizing substituted prolines. nih.gov This can be achieved through various types of reactions, including radical, anionic, or transition-metal-catalyzed cyclizations.

One notable example is the intramolecular conjugate addition of an enolate. nih.gov In this approach, a linear precursor containing both a nucleophilic enolate and an electrophilic Michael acceptor is designed. Upon treatment with a base, the enolate is formed and subsequently attacks the Michael acceptor in an intramolecular fashion to form the pyrrolidine ring. The stereochemistry of the newly formed stereocenters can be controlled by the geometry of the precursor and the reaction conditions. nih.gov

Another method involves the intramolecular cyclization of an N-homoallyl-α-amino ester. nih.gov This can be mediated by organozinc reagents, where the cyclization proceeds with high stereospecificity and stereoselectivity, with the absolute configuration being dependent on a chiral auxiliary. nih.gov

Memory of Chirality Principles in Alpha-Quaternary Center Generation

The "memory of chirality" (MOC) is a powerful concept in asymmetric synthesis, where the chirality of a starting material is temporarily lost and then restored in the product. univ-amu.fr This principle is particularly relevant for the creation of sterically congested alpha-quaternary centers, such as the one found in alpha-methylprolines. nih.gov Research has demonstrated the successful application of MOC in the enantioselective oxidative heterocoupling of enolates, allowing for the stereocontrolled formation of quaternary centers on α-amino acid derivatives with high enantiomeric excess. nih.gov This strategy relies on the transient formation of a planar enolate intermediate, which retains a "memory" of the original stereocenter, guiding the approach of the electrophile to regenerate the chiral center with high fidelity. univ-amu.frnih.gov

Stereoselective Introduction of the Benzhydryl Moiety

The introduction of a bulky benzhydryl group at the alpha-position of proline presents a significant synthetic challenge. Proline-based catalysis has been effectively used for the synthesis of chiral quaternary amino acid derivatives. libretexts.org In these reactions, the catalyst, often a chiral proline derivative itself, forms an enamine intermediate with the substrate. The steric environment of this intermediate then directs the diastereoselective addition of an electrophile. The diastereoselectivity of such reactions can be influenced by the bulkiness of the substituents on the aldehyde donor, often resulting in high syn stereoselectivity. libretexts.org

Zinc-Mediated Addition Reactions for Alpha-Substituted Glycine Equivalents

Zinc-mediated reactions offer a robust method for the synthesis of α-branched amines. A notable example is the zinc-mediated carbonyl alkylative amination (CAA) reaction, which provides an efficient route to α-branched alkylamines. nih.gov This method has been shown to be scalable and can overcome limitations of traditional carbonyl reductive amination (CRA), particularly with sterically hindered ketones and amines. nih.gov Furthermore, zinc salt-catalyzed reductions of α-aryl imino esters using water as a hydrogen source and zinc as the reductant have been successfully employed to prepare α-aryl amino esters. rsc.org

N-Protection Strategies in Proline Derivatives

Application of the tert-Butyloxycarbonyl (Boc) Group in Amino Acid Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. wikipedia.org In peptide synthesis, the Boc group is a cornerstone of the Boc/benzyl (B1604629) strategy, where it protects the α-amino group while side-chain functional groups are protected by benzyl-based groups. researchgate.net The Boc group's resistance to hydrogenation and its lability to acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent make it an orthogonal protecting group to many others used in complex molecule synthesis. wikipedia.orgresearchgate.net

The introduction of the Boc group can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgrsc.org The reaction of proline with Boc₂O in the presence of a base like triethylamine (B128534) leads to the formation of N-Boc protected proline. orgsyn.org

Selective Boc-Protection Methods

Several methods exist for the selective protection of amines with the Boc group. The choice of method often depends on the substrate and the presence of other functional groups. Common methods include reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under aqueous conditions with a base like sodium hydroxide, or in an organic solvent like acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP) as the base. wikipedia.org For the synthesis of Boc-L-proline, a one-pot multistep synthesis has been developed where proline is first reacted with Boc₂O to generate the Boc-protected intermediate in situ. orgsyn.org Another efficient method involves the use of tert-butyl phenyl carbonate and 1,1,3,3-tetramethylguanidine (B143053) in dimethyl sulfoxide. orgsyn.org A catalyst-free N-tert-butyloxycarbonylation of amines in water has also been reported to be highly chemoselective. organic-chemistry.org

Derivatization and Functionalization of this compound

Proline and its derivatives are valuable scaffolds in medicinal chemistry and drug discovery due to the conformational constraints they impose on peptide chains. nih.govmdpi.com The derivatization and functionalization of this compound and related compounds open avenues to new bioactive molecules.

The development of methods to create functionalized proline derivatives is an active area of research. mdpi.comresearchgate.net For instance, a "proline editing" approach allows for the stereospecific modification of hydroxyproline (B1673980) residues within a peptide sequence to generate a wide array of 4-substituted proline derivatives. nih.govnih.gov This technique involves synthesizing a peptide with a hydroxyproline residue and then chemically modifying the hydroxyl group to introduce diverse functionalities. nih.govnih.gov Such strategies could potentially be adapted for the derivatization of other substituted prolines.

Furthermore, transition metal-catalyzed reactions, such as Rh(III)-catalyzed [4+2]-annulation, have been used to synthesize α-amino acid derivatives bearing complex heterocyclic cores like isoquinolones. nih.gov These methods demonstrate the potential for incorporating complex aromatic systems into proline-based structures, expanding their chemical diversity and potential biological applications.

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups, most notably esters and amides. These transformations are crucial for the incorporation of the benzhydryl-proline motif into larger molecules, such as peptides and small molecule drugs.

Esterification:

The carboxylic acid can be converted into its corresponding ester to protect the carboxyl group during subsequent synthetic steps or to modify the pharmacokinetic properties of the molecule. Common esters include methyl, ethyl, and benzyl esters. For instance, N-Boc protected proline derivatives can be esterified under standard conditions. The formation of a benzyl ester of N-Boc 4-methylene proline has been described, a reaction that is analogous to what would be applied to this compound. nih.gov This transformation is typically achieved by reacting the carboxylic acid with the corresponding alcohol in the presence of a coupling agent or under acidic conditions.

Amidation:

The formation of an amide bond is a cornerstone of peptide synthesis. The carboxylic acid of this compound can be activated and coupled with an amine to form an amide. This is the key step for incorporating this amino acid derivative into a peptide chain. The process usually involves the use of standard peptide coupling reagents. For example, N-Boc-L-proline can be converted to its acid chloride, which then reacts with an amine to form an amide. Current time information in Bangalore, IN. Similarly, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) are commonly used to facilitate the formation of the amide bond between a Boc-protected amino acid and an amine. nih.gov

Table 1: Examples of Chemical Transformations at the Carboxylic Acid Moiety of Boc-Proline Derivatives This table is interactive and can be sorted by clicking on the column headers.

Starting Material Reagents and Conditions Product Transformation Type
N-Boc-L-proline Oxalyl chloride, DMF, Pyridine, CH2Cl2; then 5-Amino-isophthalic acid dimethyl ester, NEt3 Dimethyl 5-(tert-butyl 2-carbamoylpyrrolidine-1-carboxyloyl)benzene-1,3-dioate Amidation
N-Boc 4-methylene proline Cs2CO3, Benzyl bromide, DMF Benzyl ester of N-Boc 4-methylene proline Esterification (Benzylation)
N-Boc-α-glycine EDC, HOBt, Boc-deprotected β-Leu-OCH3 N(Boc)-Gly-β-Leu-OCH3 Amidation (Peptide Coupling)
L-proline (Boc)2O, Triethylamine, CH2Cl2 N-Boc-L-proline N-protection

Modifications of the Benzhydryl Group

Direct modification of the benzhydryl group on a pre-formed this compound molecule is synthetically challenging due to the stability of the aryl rings. Therefore, the synthesis of analogues with modified benzhydryl groups typically involves the introduction of a substituted benzhydryl or a similar diarylmethyl moiety during the synthesis of the proline derivative itself. This approach allows for the incorporation of a wide range of functional groups on the aromatic rings, enabling the fine-tuning of the molecule's properties.

Several synthetic strategies have been developed to access proline analogues with substituted aryl groups at various positions. These methods often involve the stereoselective construction of the pyrrolidine ring or the alkylation of a proline precursor.

Alkylation of Proline Enolates:

One common approach is the alkylation of a chiral proline enolate equivalent with a substituted benzhydryl halide. This method allows for the direct introduction of the desired diarylmethyl group. The stereoselectivity of the alkylation is a critical aspect of this strategy. nih.gov

1,3-Dipolar Cycloaddition:

Another powerful method for constructing the proline ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. By using a substituted benzaldehyde (B42025) to generate the azomethine ylide, analogues with modified benzhydryl-like groups can be synthesized.

Suzuki Cross-Coupling Reactions:

A more recent and versatile approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This strategy allows for the synthesis of 4-(arylmethyl)proline derivatives. ethz.chthieme.de While this modifies a different position on the proline ring, the principle of using cross-coupling to introduce diverse aryl groups is a key enabling technology for creating a library of structurally related compounds. This methodology could conceptually be adapted to synthesize α-arylmethyl proline derivatives.

Table 2: Synthetic Strategies for Analogues with Modified Benzhydryl-like Groups This table is interactive and can be sorted by clicking on the column headers.

Synthetic Strategy Description Example of Application
Alkylation of Proline Enolates Electrophilic alkylation of a proline enolate with a substituted benzhydryl halide. Synthesis of α-alkyl and α-benzyl proline derivatives. nih.gov
1,3-Dipolar Cycloaddition Reaction of an azomethine ylide, derived from a substituted benzaldehyde, with a dipolarophile to form the pyrrolidine ring. Access to a wide range of substituted proline analogues.
Suzuki Cross-Coupling Palladium-catalyzed reaction between an organoborane-proline derivative and an aryl halide. Synthesis of 4-(arylmethyl)proline derivatives with various aryl moieties. ethz.chthieme.de
Ring Closing Metathesis Synthesis of α-benzylproline via metathesis of a diene precursor. nih.gov Creation of conformationally constrained phenylalanine mimics.

Reactivity and Transformations of Boc S Alpha Benzhydryl Proline

Cleavage of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions. organic-chemistry.org

Acid-Mediated Deprotection Methodologies

The most common method for the removal of the N-Boc protecting group is through acid-mediated hydrolysis. fishersci.co.uk This process involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then typically scavenged by a nucleophile or eliminated as isobutylene. The resulting carbamic acid readily decarboxylates to yield the free amine.

Commonly employed acidic reagents for this transformation include strong acids such as trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), and hydrochloric acid (HCl) in various solvents such as dioxane, methanol, or ethyl acetate. fishersci.co.uknih.gov The choice of acid and solvent system can be critical to avoid side reactions and ensure high yields. For instance, TFA is highly effective but can be harsh on other acid-sensitive functional groups that may be present in the molecule. nih.gov

Table 1: Common Acidic Reagents for N-Boc Deprotection

ReagentTypical ConditionsNotes
Trifluoroacetic acid (TFA)25-50% in Dichloromethane (DCM), Room TemperatureHighly effective and fast, but can cleave other acid-labile groups.
Hydrochloric acid (HCl)4M in Dioxane or Ethyl Acetate, Room TemperatureA common and effective method. fishersci.co.uknih.gov
Phosphoric acid (H₃PO₄)Aqueous solutionsA milder and more environmentally friendly alternative. organic-chemistry.orgmdpi.com
p-Toluenesulfonic acid (PTSA)In a deep eutectic solvent or traditional organic solventsOffers a greener and efficient deprotection method. mdpi.com
Oxalyl chloride in methanolRoom Temperature, 1-4 hoursA mild method for selective deprotection. nih.govrsc.org

Chemoselective Deprotection Strategies

In the synthesis of complex molecules, it is often necessary to remove the Boc group in the presence of other acid-sensitive functionalities. This requires the use of chemoselective deprotection methods. Milder acidic conditions or alternative reagents can achieve this selectivity.

For example, using a lower concentration of a strong acid or a weaker acid can sometimes selectively cleave the Boc group while leaving other protecting groups intact. mdpi.com Another strategy involves the use of Lewis acids, although these can sometimes be expensive and problematic to remove. mdpi.com

A notable mild method involves the use of oxalyl chloride in methanol. nih.govrsc.org This system allows for the deprotection of N-Boc groups under neutral conditions at room temperature, with reaction times ranging from one to four hours, and generally provides high yields. nih.govrsc.org This method is particularly useful for substrates containing other acid-labile groups. nih.govrsc.org The proposed mechanism involves the electrophilic character of oxalyl chloride. nih.govrsc.org

Table 2: Chemoselective N-Boc Deprotection Methods

Reagent/MethodConditionsAdvantage
Dilute TFA or HClLower concentrations and/or temperaturesCan achieve selectivity based on differential acid lability.
Oxalyl chloride/MethanolRoom TemperatureMild conditions, high yields, and tolerance of other functional groups. nih.govrsc.org
Phosphoric acidAqueous solutionMild, selective, and environmentally benign. organic-chemistry.org
Deep Eutectic Solvents (DES) with PTSAMedium and catalystGreen, simple, with short reaction times. mdpi.com

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of Boc-(S)-alpha-benzhydryl-proline is a key site for further molecular elaboration, primarily through the formation of amide and ester bonds.

Amidation and Esterification Reactions

Amidation, the formation of an amide bond, is a fundamental reaction in peptide synthesis. The carboxylic acid of this compound can be coupled with a primary or secondary amine to form the corresponding amide. Similarly, esterification involves the reaction with an alcohol to form an ester. These reactions typically require the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine or alcohol. researchgate.net

Activation Strategies for Carboxyl Coupling

Direct reaction of a carboxylic acid with an amine or alcohol is generally slow and requires harsh conditions. Therefore, the carboxylic acid is usually activated first. Common strategies include:

Conversion to an Acyl Chloride: Reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride converts it into a highly reactive acyl chloride, which readily reacts with amines or alcohols.

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide and ester bond formation under milder conditions. These reagents react with the carboxylic acid to form a more reactive intermediate in situ. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. researchgate.netresearchgate.net Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU).

Table 3: Common Coupling Reagents for Amidation/Esterification

ReagentTypeNotes
N,N'-Dicyclohexylcarbodiimide (DCC)Carbodiimide (B86325)Effective, but the dicyclohexylurea byproduct can be difficult to remove.
N,N'-Diisopropylcarbodiimide (DIC)CarbodiimideThe diisopropylurea byproduct is more soluble, simplifying purification. researchgate.net
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)CarbodiimideWater-soluble, making it useful for reactions in aqueous media. researchgate.net
HBTU/HATUUronium SaltsHighly efficient and fast-acting coupling agents.
PyBOPPhosphonium SaltEffective for sterically hindered couplings.

Stereocontrolled Transformations at the Alpha-Carbon

The presence of the bulky benzhydryl group at the alpha-carbon of this compound introduces significant steric hindrance. This steric bulk can be exploited to direct the stereochemical outcome of reactions at or near the alpha-position. While direct transformations at the alpha-carbon of this specific compound are not extensively documented in the provided search results, general principles of stereocontrolled reactions on proline derivatives can be considered.

For proline scaffolds, stereocontrolled alkylations at the alpha-position are a known method for introducing further substitution. These reactions often proceed via the formation of an enolate under basic conditions, followed by reaction with an electrophile. The stereochemical outcome is influenced by the existing stereocenter and any chiral auxiliaries or catalysts used. For instance, the alkylation of glycine (B1666218) imines under phase-transfer catalysis is a well-established method for the enantioselective synthesis of α-amino acid derivatives. nih.gov

Furthermore, the carboxylic acid itself can be used as a "traceless activation group" in radical conjugate additions. nih.gov This involves the photoredox-catalyzed decarboxylation to generate a radical at the alpha-position, which can then participate in various coupling reactions. nih.gov This strategy allows for the formation of new carbon-carbon bonds at the alpha-position with potential stereocontrol. nih.gov

Boc S Alpha Benzhydryl Proline As a Building Block in Complex Chemical Architectures

Integration into Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of Boc-(S)-alpha-benzhydryl-proline is a cornerstone of its application in peptide synthesis. nih.govpeptide.com This protecting group is stable under various reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to build a peptide chain. peptide.compeptide.com

Role in Introducing Steric Hindrance and Conformational Constraints

The defining feature of this compound is the presence of a bulky benzhydryl group at the α-carbon, creating a quaternary stereocenter. This substitution introduces significant steric hindrance, which profoundly influences the conformation of peptides incorporating this residue. nih.gov Proline itself is unique among the 20 proteinogenic amino acids due to its cyclic side chain that restricts the backbone's phi (φ) torsion angle. nih.gov The addition of the large benzhydryl group further constrains the local peptide structure.

This conformational rigidity is a powerful tool for peptide and peptidomimetic design. By strategically placing this compound within a peptide sequence, chemists can induce specific secondary structures, such as β-turns. nih.govunibo.it For instance, the steric interactions of a similar bulky substituent, a 5-tert-butyl group on proline, have been shown to favor a cis-amide bond, leading to the formation of a type VIa β-turn. nih.gov This ability to dictate peptide geometry is critical for developing molecules with enhanced biological activity and stability. nih.govunmc.edu

Challenges and Strategies in Solid-Phase Peptide Synthesis with Alpha-Quaternary Residues

The incorporation of α,α-disubstituted amino acids, such as this compound, into peptides using solid-phase peptide synthesis (SPPS) presents notable challenges. nextpeptide.com The steric bulk of the quaternary center can hinder the coupling reaction between the incoming amino acid and the N-terminus of the growing peptide chain, leading to incomplete reactions and the formation of deletion sequences. These "difficult sequences" often arise from the aggregation of the peptide chains on the solid support, which is exacerbated by the hydrophobicity of bulky side chains. nih.gov

To overcome these hurdles, several strategies have been developed:

Optimized Coupling Reagents: The use of highly efficient coupling reagents is crucial. Combinations like Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) have been shown to facilitate the incorporation of sterically hindered amino acids. rsc.org

In Situ Neutralization Protocols: In Boc-based SPPS, the N-terminal amine is protonated after the deprotection step. Neutralizing this amine in situ at the time of coupling, rather than in a separate step, can minimize aggregation by reducing the time the reactive free amine is exposed. peptide.comnih.gov

Specialized Protocols: The development of rapid Boc chemistry protocols, which involve pre-activation of the Boc-amino acid and in situ neutralization, has proven effective for synthesizing challenging peptides. peptide.com

Precursor for Advanced Organic Scaffolds

Beyond its role in linear peptides, this compound is a versatile starting material for the synthesis of more complex and constrained molecular architectures.

Synthesis of Constrained Amino Acids and Peptidomimetics

The inherent conformational constraint of proline analogues makes them highly sought after in medicinal chemistry to enhance the biological activity and stability of peptides. nih.gov this compound can be chemically modified to create a variety of constrained amino acids and peptidomimetics. These molecules are designed to mimic the structure of natural peptide ligands but with improved properties, such as resistance to enzymatic degradation. unibo.it The synthesis of peptidomimetics often involves creating non-natural backbones or side chains that retain the key pharmacophoric elements of the original peptide. nih.gov For example, proline analogues can be used to create 'pseudoprolines' that fine-tune the structural and functional properties of a peptide. researchgate.net

Formation of Nitrogen-Containing Heterocycles

The pyrrolidine (B122466) ring of proline is a fundamental nitrogen-containing heterocycle. This compound can serve as a chiral template for the synthesis of more elaborate heterocyclic systems. Methodologies for constructing the pyrrolidine ring often involve the intramolecular cyclization of a geminally disubstituted glycine (B1666218) equivalent. nih.gov The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, as these motifs are prevalent in natural products and pharmaceuticals. nih.gov

Design of Alpha-Quaternary Amino Acid Analogues

The synthesis of α,α-disubstituted amino acids is of great interest due to their ability to induce specific secondary structures in peptides and their enhanced metabolic stability. unibo.itnih.gov this compound itself is an example of an alpha-quaternary amino acid, and it can be a precursor for creating other analogues. Various synthetic strategies exist for this purpose, including the alkylation of enolate derivatives of existing amino acids and 1,3-dipolar cycloadditions. nih.gov Asymmetric catalytic approaches have also emerged as powerful tools for constructing the fully substituted stereocenter of proline analogues. nih.govrsc.org These methods allow for the modular and versatile assembly of diverse alpha-quaternary amino acids from readily available starting materials. nih.gov

Applications in Asymmetric Organocatalysis

Design Principles of Proline-Based Organocatalysts

The design of effective proline-based catalysts hinges on a deep understanding of the reaction mechanism and the role of various structural motifs within the catalyst. researchgate.net The pyrrolidine (B122466) ring, the secondary amine, and the carboxylic acid (or its derivative) all play crucial roles in the catalytic cycle. researchgate.netyoutube.com Modifications to this basic scaffold are a key strategy for enhancing catalytic activity, selectivity, and substrate scope.

The introduction of substituents at the alpha-position (the carbon atom adjacent to the carboxyl group) of the proline ring is a critical design element that profoundly impacts catalytic performance. The size, sterics, and electronics of the α-substituent can directly influence the stereochemical outcome of a reaction.

In the case of Boc-(S)-alpha-benzhydryl-proline, the key feature is the bulky benzhydryl group. This large substituent provides significant steric hindrance, which is instrumental in controlling the facial selectivity of the reaction. During the catalytic cycle, the catalyst forms an enamine intermediate with a carbonyl substrate. The benzhydryl group then acts as a stereodirecting shield, effectively blocking one face of the enamine. This forces the electrophile to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed C-C bond and leading to a high degree of enantioselectivity. libretexts.org While direct catalytic data for this specific compound is not extensively published, the principle is well-established with structurally similar catalysts, such as those derived from α,α-diphenylprolinol, where the two phenyl groups create a chiral pocket that effectively controls the trajectory of the reactants. nih.govacs.org

L-proline itself is a classic example of a bifunctional organocatalyst. libretexts.org Its secondary amine acts as a Lewis base, reacting with a carbonyl compound to form a nucleophilic enamine. Simultaneously, its carboxylic acid group acts as a Brønsted acid, which can activate an electrophile (like an aldehyde) through hydrogen bonding, bringing it into close proximity for the key bond-forming step within a well-organized, chair-like transition state. wikipedia.orgyoutube.com

In this compound, the carboxylic acid is protected by a tert-butoxycarbonyl (Boc) group. This modification significantly alters the catalytic mode. The Boc group prevents the carboxylic acid from participating in Brønsted acid catalysis via hydrogen bonding. Consequently, the catalytic activity relies primarily on the nucleophilic activation of the substrate through enamine formation by the secondary amine and the steric control exerted by the bulky benzhydryl group. While this prevents the classic bifunctional activation, N-Boc protected proline derivatives are common precursors in the synthesis of more complex organocatalysts, where the Boc group is removed in a subsequent step. However, they can also be used directly in reactions where the Brønsted acid component is not essential or is provided by an additive.

Enamine/Iminium Catalysis Mediated by Proline Derivatives

Proline-derived catalysts operate predominantly through two main catalytic cycles: enamine and iminium ion catalysis.

Enamine Catalysis : The secondary amine of the catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate. This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it more nucleophilic and allowing it to attack an electrophile. wikipedia.org

Iminium Catalysis : The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more electrophilic and susceptible to attack by a nucleophile. nih.gov

This compound primarily functions through the enamine catalysis pathway when reacting with saturdated aldehydes or ketones.

The asymmetric aldol (B89426) reaction is a cornerstone of C-C bond formation in organic synthesis, and it was one of the first major breakthroughs in organocatalysis. wikipedia.orgnih.gov Proline and its derivatives have proven to be highly effective catalysts for this transformation, providing access to chiral β-hydroxy carbonyl compounds, which are valuable building blocks for natural products and pharmaceuticals. researchgate.netnih.gov The reaction proceeds via the enamine of a donor ketone or aldehyde, which then adds to an acceptor aldehyde. wikipedia.orgwikipedia.org

The first highly successful intermolecular direct asymmetric aldol reaction catalyzed by L-proline was reported in 2000 by List, Lerner, and Barbas. wikipedia.org This seminal work demonstrated that proline could catalyze the reaction between acetone (B3395972) and various aldehydes to produce aldol products with high enantioselectivity. The generally accepted mechanism involves the formation of a proline-derived enamine from acetone, which then attacks the aldehyde. The stereochemistry is controlled by a six-membered, chair-like transition state, where the substituent of the enamine and the aldehyde adopt equatorial positions to minimize steric strain. wikipedia.orgwikipedia.org

While specific data for this compound is limited, the table below shows representative results for proline-catalyzed intermolecular aldol reactions, illustrating the high yields and enantioselectivities that can be achieved. The design of catalysts like this compound aims to further improve upon these results by enhancing steric control.

Table 1: Representative examples of intermolecular aldol reactions catalyzed by L-proline. The data illustrates typical yields, enantiomeric excesses (ee), and diastereomeric ratios (dr) achieved. Sourced from various studies on proline catalysis.

Historically, the first proline-catalyzed asymmetric reaction was an intramolecular aldol cyclization, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, first reported in the 1970s. researchgate.netwikipedia.org This reaction involves the cyclization of an achiral triketone to form a chiral bicyclic ketol, a key intermediate in steroid synthesis, with excellent enantioselectivity. wikipedia.org This transformation laid the groundwork for the entire field of asymmetric organocatalysis.

The mechanism is analogous to the intermolecular version, proceeding through an enamine intermediate that attacks an intramolecular ketone. wikipedia.org The rigid transition state of the cyclization allows for exceptionally high stereocontrol. The success of this reaction highlighted the potential of using small chiral molecules to induce asymmetry. Catalysts with bulky α-substituents are expected to influence the transition state geometry, potentially enhancing the stereoselectivity of such cyclizations.

Table 2: Classic examples of intramolecular aldol reactions catalyzed by (S)-Proline, demonstrating the high efficiency and enantioselectivity of these cyclizations.

Asymmetric Mannich Reactions

While proline and its derivatives are widely recognized as effective organocatalysts for asymmetric Mannich reactions, enabling the stereoselective synthesis of β-amino carbonyl compounds, specific data on the use of this compound for this purpose is not available in the reviewed literature. nih.govnih.govresearchgate.net Consequently, no research findings or data tables on its catalytic efficiency, substrate scope, or diastereoselectivity can be presented.

Asymmetric Michael Additions

Other C-C Bond Forming Reactions

Beyond Mannich and Michael reactions, proline derivatives have been explored as catalysts for a variety of other carbon-carbon bond-forming reactions, such as aldol and Diels-Alder reactions. Despite a comprehensive search, no specific reports on the application of this compound as a catalyst for other asymmetric C-C bond-forming reactions were found in the scientific literature.

Mechanistic Insights into Asymmetric Induction

Detailed mechanistic studies, including the development of transition state models and computational analyses, are crucial for understanding and optimizing organocatalytic reactions.

Transition State Models and Stereochemical Control

For many proline-catalyzed reactions, transition state models have been proposed to explain the observed stereochemical outcomes. These models often involve the formation of an enamine intermediate and specific hydrogen-bonding interactions that dictate the facial selectivity of the electrophilic attack. However, no specific transition state models or studies on stereochemical control have been published for reactions catalyzed by this compound.

Solvent Effects and Reaction Conditions in Organocatalysis

The choice of solvent and other reaction parameters can significantly influence the yield, reaction rate, and stereoselectivity of organocatalytic transformations. Studies on proline-catalyzed reactions have shown that solvent polarity and the ability to form hydrogen bonds can be critical. nih.gov However, there are no specific studies available in the reviewed literature that investigate the impact of solvent effects and reaction conditions on catalytic processes employing this compound.

Solvent-Free and Mechanochemical Approaches

Solvent-free and mechanochemical reactions represent a significant advancement in green chemistry, minimizing waste and often enhancing reaction rates. Proline and its derivatives have been successfully employed as catalysts under these conditions for various asymmetric C-C bond-forming reactions. mdpi.comresearchgate.net

Mechanochemical methods, such as ball-milling, provide the necessary energy to initiate reactions in the absence of a bulk solvent. This technique has been applied to asymmetric aldol reactions catalyzed by (S)-proline-containing dipeptides. These catalysts have demonstrated good activity and enantioselectivity in the reaction between isatin (B1672199) derivatives and acetone. The solid-state nature of mechanochemistry can lead to different transition state assemblies compared to solution-phase reactions, sometimes resulting in improved stereochemical outcomes.

For instance, the solvent-free asymmetric aldol reaction between various isatin derivatives and acetone has been catalyzed by (S)-proline-based thiodipeptides under ball-milling conditions, affording 3-acetonyl-3-hydroxy-2-oxindoles in moderate to good yields and enantiomeric excesses. The use of additives, such as water, has been shown to enhance the catalytic performance in some cases, likely by facilitating proton transfer and influencing the catalyst's conformation.

While specific data for this compound is unavailable, the performance of related proline derivatives in solvent-free Michael additions is noteworthy. Chiral prolinethiol ethers have been shown to catalyze the solvent-free Michael reaction of ketones with γ-monohalonitrodienes, yielding highly functionalized monohaloalkenes with excellent enantioselectivities (up to >99% ee). These reactions often benefit from the presence of an acid additive.

Table 1: Asymmetric Michael Addition of Cyclohexanone to γ-Monobromonitrodiene Catalyzed by Proline Derivatives under Solvent-Free Conditions

CatalystAdditiveTime (h)Conversion (%)dree (%)
L-proline-1-10:130
L-prolinol-1-23:183
Chiral prolinethiol etherAcid additive1988:196

This table presents data for proline derivatives analogous to the subject compound to illustrate typical performance in solvent-free conditions. Data is illustrative and compiled from related studies.

Aqueous Media Applications

Performing organic reactions in water is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Proline derivatives have been at the forefront of developing aqueous asymmetric organocatalysis. nih.gov However, the poor solubility of many organic substrates and catalysts in water presents a significant challenge.

To overcome this, proline catalysts are often modified with hydrophobic groups. nih.gov These modifications can lead to the formation of micelles or hydrophobic pockets in water, creating a localized environment where the organic reaction can proceed efficiently, shielded from the bulk aqueous phase. organic-chemistry.org The introduction of a bulky and hydrophobic benzhydryl group in this compound suggests it would be well-suited for such applications.

Derivatives of 4-hydroxyproline (B1632879) bearing hydrophobic substituents have been shown to be effective catalysts for the aldol reaction in water, providing high diastereoselectivity and enantioselectivity. organic-chemistry.org It is proposed that the hydrophobic substituents, along with the organic ketone substrate, form micelles in water, which drives the formation of the key enamine intermediate. organic-chemistry.org

Similarly, proline derivatives have been used for asymmetric Mannich reactions in aqueous media. For these reactions, N-Boc protected imines are often used as substrates, reacting with aldehydes in the presence of a proline-based catalyst to yield β-amino aldehydes with high diastereo- and enantioselectivity. beilstein-journals.org

The development of proline sulfonamide catalysts has also expanded the scope of organocatalysis in aqueous environments. Certain proline sulfonamides have been successfully used to catalyze aldol reactions between ketones and benzaldehydes in aqueous media.

Table 2: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde Catalyzed by Proline Derivatives in Aqueous Media

CatalystSolventYield (%)ee (%)
(S)-ProlineDMSOHigh~76
(S)-ProlineWaterLowLow
Hydrophobically modified prolineWaterHighHigh
Proline sulfonamideAqueous media62-8176-85

This table provides comparative data for different proline-based catalytic systems in aqueous vs. organic solvents to highlight the importance of catalyst design for aqueous applications. Data is illustrative and compiled from various studies on proline and its derivatives.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Alpha-Quaternary Prolines

The synthesis of alpha-quaternary prolines, including Boc-(S)-alpha-benzhydryl-proline, remains a significant challenge in organic chemistry. nih.gov The construction of a fully substituted stereocenter at the alpha-position of the proline ring requires innovative synthetic strategies. nih.gov Current methods often involve multi-step sequences and can be limited in scope. acs.org Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes.

Key areas for development include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of the quaternary center is a highly promising approach. nih.govnih.gov This includes exploring new catalytic systems for reactions such as 1,3-dipolar cycloadditions and enantioselective alkylations. nih.gov

Memory of Chirality: This strategy leverages the existing chirality in a starting material to induce the desired stereochemistry in the product during an intramolecular cyclization. nih.gov Further exploration of this concept could lead to more efficient syntheses of alpha-quaternary prolines. nih.gov

Novel Cyclization Strategies: Investigating new ways to form the pyrrolidine (B122466) ring, such as through C-H activation or novel radical cyclizations, could provide access to a wider range of alpha-quaternary proline derivatives.

A summary of current and potential synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Asymmetric Catalysis Employs chiral catalysts to induce enantioselectivity in the formation of the quaternary center. nih.govnih.govHigh enantiomeric excess, potential for catalytic turnover.
Memory of Chirality Utilizes the inherent chirality of a precursor to direct the stereochemical outcome of an intramolecular cyclization. nih.govCan lead to high enantiomeric purities. nih.gov
1,3-Dipolar Cycloaddition A powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. nih.govnih.govCan generate complex polycyclic proline analogs.
Diastereoselective Alkylation Involves the stereocontrolled addition of an alkyl group to a proline enolate or equivalent. acs.orgA well-established method for creating quaternary centers.
Intramolecular Arylation A method to introduce an aryl group at the alpha-position through an intramolecular rearrangement. acs.orgProvides access to α-aryl proline derivatives. acs.org

Exploration of Expanded Catalytic Applications

Proline and its derivatives are renowned for their utility as organocatalysts in a wide array of chemical transformations. wikipedia.orgnumberanalytics.com The unique steric and electronic properties of this compound and other alpha-quaternary prolines suggest they could serve as powerful catalysts in asymmetric synthesis. wikipedia.org

Future research in this area will likely focus on:

Novel Asymmetric Reactions: Investigating the use of these bulky proline derivatives to catalyze new types of asymmetric reactions, potentially leading to the synthesis of complex molecules with high enantioselectivity. numberanalytics.com

Mechanistic Studies: A deeper understanding of how these catalysts function will be crucial for optimizing existing reactions and designing new, more efficient catalysts. wikipedia.orgrsc.org

Expanding the Substrate Scope: Testing the catalytic activity of these compounds with a broader range of starting materials will be essential to demonstrate their general utility.

The table below highlights some key asymmetric reactions where alpha-quaternary proline derivatives could find application as catalysts.

Asymmetric ReactionDescriptionPotential of Alpha-Quaternary Proline Catalysts
Aldol (B89426) Reaction A carbon-carbon bond-forming reaction between an enol or enolate and a carbonyl compound. wikipedia.orgalfachemic.comThe steric bulk could enhance facial selectivity, leading to higher enantiomeric excess.
Mannich Reaction A three-component reaction involving an aldehyde, an amine, and a compound with an acidic proton. researchgate.netCould provide access to chiral beta-amino carbonyl compounds with a quaternary center.
Michael Addition The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.orgalfachemic.comMay offer unique stereochemical control due to the catalyst's rigid structure.
Diels-Alder Reaction A [4+2] cycloaddition reaction that forms a six-membered ring. alfachemic.comThe chiral environment provided by the catalyst could lead to highly enantioselective cycloadditions.

Advanced Computational Modeling for Mechanism Elucidation and Catalyst Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new catalysts. nih.govnih.gov In the context of this compound, computational modeling can provide invaluable insights into its catalytic activity and guide the development of next-generation catalysts.

Future computational studies could focus on:

Transition State Analysis: Calculating the energies of different transition states to understand the origin of stereoselectivity in catalyzed reactions. wikipedia.orgrsc.org

Catalyst-Substrate Interactions: Modeling the non-covalent interactions between the catalyst and the substrates to identify key binding motifs.

In Silico Catalyst Screening: Virtually screening libraries of modified proline derivatives to identify promising new catalyst candidates before they are synthesized in the lab.

Integration into Materials Science and Supramolecular Chemistry

The unique structural and chemical properties of proline and its derivatives make them attractive building blocks for the construction of novel materials and supramolecular assemblies. ontosight.ainih.gov The rigid, chiral scaffold of this compound could be exploited to create materials with interesting and useful properties.

Emerging research directions in this area include:

Peptide-Based Materials: Incorporating alpha-quaternary prolines into peptides can induce specific secondary structures, such as turns and helices, which are crucial for the development of new biomaterials and foldamers. nih.gov

Supramolecular Self-Assembly: The defined shape and functional groups of these molecules can be used to direct their self-assembly into well-ordered, functional supramolecular structures. nih.govnih.govresearchgate.net This involves the study of "tectons" (molecular building blocks) and "supramolecular synthons" (patterns of intermolecular interactions). nih.gov

Chiral Sensors and Materials: The inherent chirality of these compounds could be harnessed to create materials that can recognize and respond to other chiral molecules, with potential applications in sensing and chiral separations.

The table below outlines the potential applications of this compound and its analogs in materials science.

Application AreaDescriptionPotential Contribution of Alpha-Quaternary Prolines
Biomaterials Materials designed to interact with biological systems.The rigid structure can be used to control the conformation of peptides and other biopolymers, influencing their biological activity. nih.gov
Foldamers Synthetic oligomers that mimic the folding behavior of proteins. nih.govCan act as building blocks to create novel, stable secondary structures.
Supramolecular Gels Materials formed through the self-assembly of small molecules into a three-dimensional network.The defined shape and intermolecular interactions can lead to the formation of stimuli-responsive gels.
Chiral Recognition The ability of a material to selectively bind to one enantiomer of a chiral molecule.The inherent chirality can be used to create surfaces and materials for enantioselective separations and sensing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.